葡糖异硫氰酸酯

描述

Synthesis Analysis

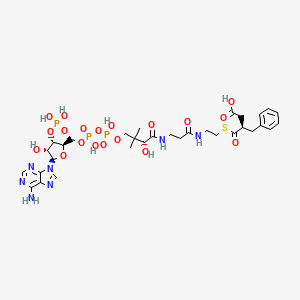

The synthesis of glucan polymers, which could be structurally or functionally related to Glucoalyssin, involves specific enzymes known as glucansucrases. These enzymes catalyze the synthesis of high molecular weight D-glucose polymers from sucrose without the mediation of nucleotide-activated sugars, and cofactors are not necessary for this reaction. This enzymatic process is critical for the industrial production of dextrans and has biological significance in cariogenic processes (Monchois, Willemot, & Monsan, 1999)[https://consensus.app/papers/glucansucrases-mechanism-action-structurefunction-monchois/096686f7f54b5ac4a40bead55a0f2030/?utm_source=chatgpt].

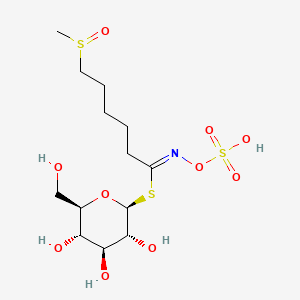

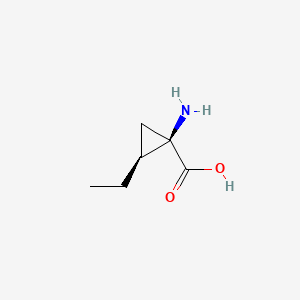

Molecular Structure Analysis

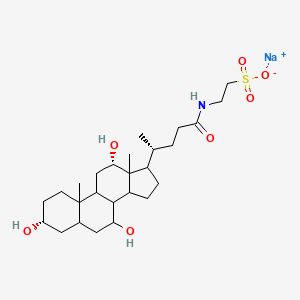

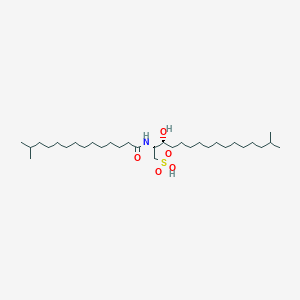

The molecular structure of glucans and related compounds is characterized by a significant diversity, with glucosinolates (GSLs) being a closely related group of metabolites. These compounds are characterized by an S-β-d-glucopyrano unit anomerically connected to an O-sulfated (Z)-thiohydroximate function, undergoing enzymatic hydrolysis to yield various products. The detailed structural characterization is critical for understanding the diversity and biological functions of these compounds (Blažević et al., 2019)[https://consensus.app/papers/glucosinolate-diversity-identification-chemical-blažević/7f3984be0f905037b44bcdf5135b51ce/?utm_source=chatgpt].

Chemical Reactions and Properties

The chemical reactions and properties of glucansucrases, as proxies for understanding Glucoalyssin's behavior, involve the synthesis of glucans from sucrose. These reactions do not require nucleotide-activated sugars or cofactors, indicating a unique mechanism of action. The structure-function relationships of these enzymes have been identified, showing the involvement of two functional domains in the catalytic process (Monchois et al., 1999)[https://consensus.app/papers/glucansucrases-mechanism-action-structurefunction-monchois/096686f7f54b5ac4a40bead55a0f2030/?utm_source=chatgpt].

Physical Properties Analysis

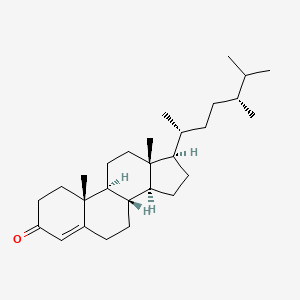

The physical properties of glucans, relevant to Glucoalyssin, are influenced by their molecular weight and configuration, which vary based on the source. These properties are essential for applications in food and health industries, where glucans serve as dietary fibers and immunomodulatory agents. The isolation and purity control of glucan fractions are crucial for their application and structural analysis (Synytsya & Novák, 2014)[https://consensus.app/papers/analysis-glucans-synytsya/1a8f567acb225221916e7a3992a373a9/?utm_source=chatgpt].

科学研究应用

食品工业中的微生物葡糖淀粉酶

葡糖淀粉酶,包括葡糖异硫氰酸酯,在食品工业中至关重要,主要用于将淀粉/糊精转化为葡萄糖。这些酶主要由丝状真菌产生,是各种发酵过程以及生产食品和饮料中不可或缺的一部分。然而,它们的热稳定性适中、需要酸性 pH 值和催化活性慢,增加了生产成本。分子生物学和蛋白质工程的最新进展集中在改善这些特性上,提高热稳定性、pH 耐受性和催化效率。这些改进在工业应用中具有相当大的潜力 (Kumar 和 Satyanarayana,2009 年)。

在胰腺 β 细胞葡萄糖激酶功能中的作用

对胰腺 β 细胞葡萄糖激酶的研究表明,它与葡糖异硫氰酸酯具有相似的功能,在葡萄糖稳态中发挥着至关重要的作用。研究旨在弥合理论酶动力学和实际应用之间的差距。了解 β 细胞葡萄糖激酶-葡萄糖传感器对于深入了解葡萄糖稳态至关重要,对管理糖尿病等疾病具有重要意义 (Matschinsky 等人,1998 年)。

癌症治疗中的谷氨酰胺代谢

研究已经扩展到将葡糖异硫氰酸酯纳入谷氨酰胺代谢的研究中,特别是在癌症中。谷氨酰胺分解作用与糖酵解一起在癌细胞代谢中发挥着重要作用。了解像葡糖异硫氰酸酯这样的酶如何参与这些过程为癌症治疗提供了潜在的治疗应用 (Altman 等人,2016 年)。

糖尿病治疗中的葡萄糖激酶激活剂

葡糖异硫氰酸酯在葡萄糖代谢中的功能导致了葡萄糖激酶激活剂的开发,这对于 2 型糖尿病管理可能很重要。这些激活剂增强了葡萄糖激酶的活性,从而影响葡萄糖稳态。这一发现为糖尿病治疗开辟了新的途径,展示了酶研究如何应用于临床 (Guertin 和 Grimsby,2006 年)。

葡萄糖稳态和糖尿病中的葡萄糖激酶

与葡糖异硫氰酸酯相关的葡萄糖激酶的进一步研究强调了其在葡萄糖稳态中的重要性以及作为糖尿病治疗靶点的潜力。了解其在各种组织中葡萄糖传感和代谢中的作用有助于制定糖尿病治疗的新策略 (Matschinsky,2005 年)。

安全和危害

未来方向

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfinyl-N-sulfooxyhexanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO10S3/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22)/b14-9-/t8-,10-,11+,12-,13+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCGRJSHMZWRQQ-PWGYDFSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499-37-6 | |

| Record name | Glucoalyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

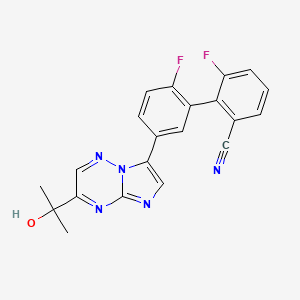

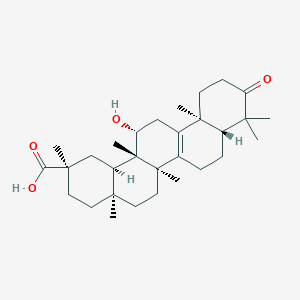

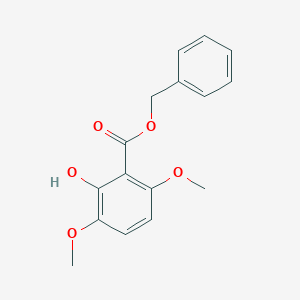

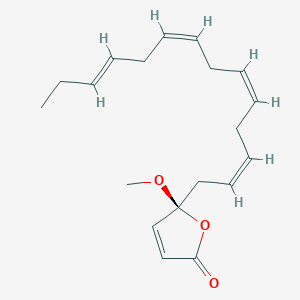

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

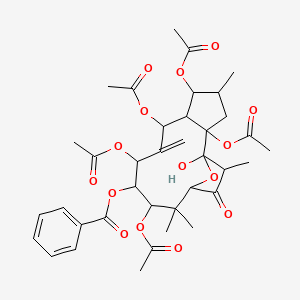

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)

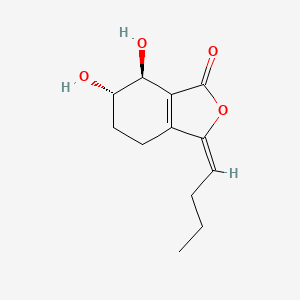

![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)